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Compound of Interest

Compound Name: 3-(Dimethylamino)-4-methylphenol

Cat. No.: B091108

Disclaimer: Publicly accessible, detailed experimental spectroscopic data for 3-
(dimethylamino)-4-methylphenol is limited. The data presented in this document is a
combination of referenced information and predicted values based on established principles of
spectroscopic analysis for analogous chemical structures. This guide is intended for research
and informational purposes.

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 3-(dimethylamino)-4-methylphenol (CAS No. 119-31-3). The information is tailored for

researchers, scientists, and professionals in drug development, offering a detailed look at its
predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for 3-
(dimethylamino)-4-methylphenol. These values are estimated based on the analysis of
substituent effects on the phenol ring.

Table 1: Predicted *H NMR Data (500 MHz, CDCIs)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~6.85 d, J=8.5Hz 1H Ar-H (H5)
~6.70 dd, J=8.5,2.5 Hz 1H Ar-H (H6)
~6.60 d,J=25Hz 1H Ar-H (H2)
~4.90 brs 1H OH
~2.85 s 6H N(CHs)2
~2.20 S 3H Ar-CHs

Table 2: Predicted 13C NMR Data (125 MHz, CDCls)

Chemical Shift (8) ppm Assighment
~155.0 C4 (C-OH)
~149.0 C3 (C-N)
~130.0 Ci

~125.0 C5

~120.5 C6

~118.0 Cc2

~45.0 N(CHs)2
~16.0 Ar-CHs

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (hydrogen-
3600-3200 Broad, Strong

bonded)
3050-3000 Medium Aromatic C-H stretch
2960-2850 Medium Aliphatic C-H stretch (CHs)
~1600, ~1500 Medium-Strong Aromatic C=C stretch
~1260 Strong C-O stretch (phenol)
~1220 Strong C-N stretch (aromatic amine)

Table 4: Predicted Mass Spectrometry (Electron lonization - El) Data

m/z Relative Intensity (%) Assighment

151 100 [M]* (Molecular lon)
136 80 [M - CHs]*

107 40 [M - N(CHs)2]*

77 30 [CeHs]*

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to
acquire the spectroscopic data for 3-(dimethylamino)-4-methylphenol.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of approximately 5-10 mg of
3-(dimethylamino)-4-methylphenol would be dissolved in about 0.7 mL of deuterated
chloroform (CDCIs) containing 0.03% tetramethylsilane (TMS) as an internal standard. The
solution would be transferred to a 5 mm NMR tube. *H and 3C NMR spectra would be acquired
on a 500 MHz spectrometer. For *H NMR, a standard pulse sequence would be used with a
sufficient number of scans to obtain a good signal-to-noise ratio. For 13C NMR, a proton-
decoupled pulse sequence would be utilized.
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2.2 Fourier-Transform Infrared (FTIR) Spectroscopy The IR spectrum would be obtained using
an FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small
amount of the liquid sample of 3-(dimethylamino)-4-methylphenol would be placed directly
onto the ATR crystal. The spectrum would be recorded in the range of 4000-400 cm~! with a
resolution of 4 cm~1. An average of 16 scans would be taken to improve the signal-to-noise
ratio. A background spectrum of the clean, empty ATR crystal would be recorded prior to the
sample analysis and subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS) Mass spectral data would be acquired using a mass spectrometer
with an electron ionization (El) source. The sample would be introduced via a direct insertion
probe or through a gas chromatograph (GC) inlet. For GC-MS, a capillary column suitable for
polar compounds would be used. The EI source would be operated at 70 eV. The mass
analyzer would scan a mass-to-charge (m/z) range of 50-500 amul.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like 3-(dimethylamino)-4-methylphenol.
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Spectroscopic Analysis Workflow

¢ To cite this document: BenchChem. [Spectroscopic Data and Analysis of 3-
(dimethylamino)-4-methylphenol: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b091108#spectroscopic-data-nmr-ir-
mass-spec-for-3-dimethylamino-4-methylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b091108?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

